molecular formula C5H5ClF3N3 B6588279 3-(chloromethyl)-4-(2,2,2-trifluoroethyl)-4H-1,2,4-triazole CAS No. 1538865-71-2

3-(chloromethyl)-4-(2,2,2-trifluoroethyl)-4H-1,2,4-triazole

Cat. No.: B6588279
CAS No.: 1538865-71-2
M. Wt: 199.56 g/mol
InChI Key: OUODHMKWGBWLOG-UHFFFAOYSA-N
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Description

3-(chloromethyl)-4-(2,2,2-trifluoroethyl)-4H-1,2,4-triazole is a chemical compound that features a triazole ring substituted with a chloromethyl group and a trifluoroethyl group. The presence of the trifluoromethyl group imparts unique properties to the compound, making it valuable in various fields such as pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(chloromethyl)-4-(2,2,2-trifluoroethyl)-4H-1,2,4-triazole typically involves the reaction of a triazole precursor with chloromethyl and trifluoroethyl reagents. One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process can be carried out under mild conditions with high functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(chloromethyl)-4-(2,2,2-trifluoroethyl)-4H-1,2,4-triazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles for substitution reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. Catalysts such as gold can be used to facilitate addition reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, gold-catalyzed hydration of 2,2,2-trifluoroethyl-substituted alkynes produces β-trifluoromethylketones as major products .

Scientific Research Applications

3-(chloromethyl)-4-(2,2,2-trifluoroethyl)-4H-1,2,4-triazole has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development due to its unique chemical properties.

    Industry: Utilized in the production of advanced materials and agrochemicals

Mechanism of Action

The mechanism of action of 3-(chloromethyl)-4-(2,2,2-trifluoroethyl)-4H-1,2,4-triazole involves its interaction with molecular targets through its functional groups. The trifluoroethyl group can enhance the compound’s stability and reactivity, while the chloromethyl group can participate in various chemical reactions. The specific pathways and molecular targets depend on the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its combination of a triazole ring with both chloromethyl and trifluoroethyl groups, which imparts distinct chemical properties and reactivity compared to other similar compounds.

Properties

CAS No.

1538865-71-2

Molecular Formula

C5H5ClF3N3

Molecular Weight

199.56 g/mol

IUPAC Name

3-(chloromethyl)-4-(2,2,2-trifluoroethyl)-1,2,4-triazole

InChI

InChI=1S/C5H5ClF3N3/c6-1-4-11-10-3-12(4)2-5(7,8)9/h3H,1-2H2

InChI Key

OUODHMKWGBWLOG-UHFFFAOYSA-N

Canonical SMILES

C1=NN=C(N1CC(F)(F)F)CCl

Purity

95

Origin of Product

United States

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